Superior Kinase Selectivity of PD-166866 vs. PD-173074 and SU5402
PD-166866 demonstrates a fundamentally different selectivity profile compared to its close analogs PD-173074 and SU5402. While PD-173074 potently inhibits VEGFR2 (IC50 = 100-200 nM) and PDGFR (IC50 ~17-34 µM) , and SU5402 potently inhibits VEGFR2 (IC50 = 20 nM) and PDGFR-β (IC50 = 510 nM) , PD-166866 shows no effect on a panel of kinases including c-Src, PDGFR-β, EGFR, Insulin Receptor, MEK, PKC, and CDK4 at concentrations up to 50 µM [1]. This >950-fold selectivity window for FGFR1 over these off-targets is a key differentiator.
| Evidence Dimension | Kinase Selectivity (IC50 for off-targets) |
|---|---|
| Target Compound Data | c-Src, PDGFR-β, EGFR, Insulin Receptor, MEK, PKC, CDK4: >50,000 nM |
| Comparator Or Baseline | PD-173074: VEGFR2 IC50 = 100-200 nM, PDGFR IC50 = 17,600 nM, c-Src IC50 = 19,800 nM. SU5402: VEGFR2 IC50 = 20 nM, PDGFR-β IC50 = 510 nM, EGFR IC50 >100,000 nM. |
| Quantified Difference | >950-fold selectivity window for PD-166866 over a wider range of kinases at the tested concentration. |
| Conditions | Biochemical kinase assays using purified enzymes or cell lysates. |
Why This Matters
For researchers aiming to attribute a biological phenotype exclusively to FGFR1 inhibition, PD-166866 provides a cleaner tool with minimized confounding off-target effects compared to other common FGFR inhibitors.
- [1] Panek RL, Lu GH, Dahring TK, Batley BL, Connolly C, Hamby JM, Brown KJ. In vitro biological characterization and antiangiogenic effects of PD 166866, a selective inhibitor of the FGF-1 receptor tyrosine kinase. J Pharmacol Exp Ther. 1998 Jul;286(1):569-577. View Source
